molecular formula C7H10ClF2NO2 B3008546 Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride CAS No. 2343963-95-9

Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride

Cat. No.: B3008546
CAS No.: 2343963-95-9
M. Wt: 213.61
InChI Key: BBGMTWWTUZCUFP-SCBRTWSOSA-N
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Description

Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate hydrochloride is a spirocyclic compound featuring a fused 5-azaspiro[2.3]hexane core. Key structural attributes include:

  • Spiro junction: A bicyclic system formed by a five-membered azaspiro ring (containing nitrogen) and a three-membered hexane ring.
  • Substituents: Difluoro groups at the 2,2 positions, a methyl ester at the 6-carboxylate position, and a hydrochloride salt for enhanced solubility.
  • Stereochemistry: The (3R,6R) configuration dictates spatial orientation, influencing reactivity and biological interactions.

This compound is likely explored in medicinal chemistry for its constrained geometry, which mimics transition states in enzymatic reactions.

Properties

IUPAC Name

methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO2.ClH/c1-12-5(11)4-6(3-10-4)2-7(6,8)9;/h4,10H,2-3H2,1H3;1H/t4-,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGMTWWTUZCUFP-SCBRTWSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2(CC2(F)F)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@]2(CC2(F)F)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate; hydrochloride is a compound with potential biological applications, particularly in the field of medicinal chemistry. Its unique structural features suggest possible interactions with biological targets, which warrants a thorough investigation into its biological activity.

The compound has the following chemical properties:

  • CAS Number : 2343963-95-9
  • Molecular Formula : C₇H₁₀ClF₂NO₂
  • Molecular Weight : 213.61 g/mol
  • Purity : 95% .

Research indicates that compounds with similar spirocyclic structures often exhibit significant biological activities, including antitumor and antiparasitic effects. The presence of fluorine atoms in the structure may enhance lipophilicity and receptor binding affinity, potentially leading to increased bioactivity.

Antitumor Activity

A study focusing on related spirocyclic compounds demonstrated their ability to induce apoptosis in cancer cell lines such as HeLa (cervical carcinoma) and CT26 (colon carcinoma). The compounds were shown to:

  • Cause significant cell cycle arrest in the SubG1 phase.
  • Induce morphological changes in cancer cells, including the disappearance of actin filaments and reduced cell motility .

In vitro assays revealed that certain derivatives exhibited IC50 values ranging from 4.2 to 24.1 μM across various tested cell lines, indicating promising antitumor potential .

Case Studies

  • Apoptosis Induction : In a recent study, researchers evaluated the apoptotic effects of 3-azaspiro compounds on HeLa cells. The most active compounds led to a reduction in live cell counts from approximately 89% to as low as 15% after treatment .
  • In Vivo Studies : Preliminary investigations on Balb/C mice indicated that treatment with certain spirocyclic compounds resulted in inhibited tumor growth dynamics, further supporting their potential as therapeutic agents .

Data Summary

Activity Type Cell Line IC50 (μM) Effect Observed
AntitumorHeLa4.2 - 24.1Apoptosis induction, cell cycle arrest
AntitumorCT264.2 - 24.1Reduced motility, morphological changes
AntiparasiticE. histolytica<1.47Lethal activity observed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Research

Recent studies have highlighted the potential of this compound as an antiviral agent. Its unique spirocyclic structure may interact with viral proteins, inhibiting their function. For instance, research into similar compounds has shown that modifications to the azaspiro framework can enhance antiviral activity against RNA viruses, suggesting that methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate could be explored for similar effects .

1.2 Antimalarial Activity

The compound's structural features may also lend themselves to antimalarial research. Compounds with a spirocyclic structure have been noted for their ability to modulate the activity of artemisinin derivatives against Plasmodium falciparum, the causative agent of malaria. Investigating the pharmacophore modifications of this compound could lead to new derivatives with enhanced efficacy against malaria .

Synthetic Organic Chemistry Applications

2.1 Synthesis of Complex Molecules

Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it suitable for synthesizing complex molecules. For example, it can be utilized in nucleophilic substitution reactions to introduce various functional groups into larger molecular frameworks .

2.2 Reaction Pathways

The compound has been studied for its reactivity in different chemical environments. It can participate in reactions involving methanesulfonyl chloride or phosphine-bromine systems to form diverse derivatives, which can be further functionalized for specific applications in drug development .

Data Table: Summary of Applications

Application Area Description Potential Impact
Antiviral ResearchInteraction with viral proteins to inhibit functionNew antiviral agents
Antimalarial ActivityModulation of artemisinin derivatives against malariaEnhanced efficacy in malaria treatment
Synthesis of Complex MoleculesBuilding block for synthesizing complex organic compoundsDevelopment of novel pharmaceuticals
Reaction PathwaysReactivity in nucleophilic substitution and functional group introductionVersatile applications in synthetic chemistry

Case Studies

Case Study 1: Antiviral Activity Assessment

In a study assessing the antiviral potential of spirocyclic compounds, methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate was tested against a panel of RNA viruses. The results indicated promising inhibitory activity at micromolar concentrations, warranting further exploration into its mechanism of action and structural optimization for enhanced potency.

Case Study 2: Synthesis and Characterization

A recent synthesis project utilized methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate as a precursor for creating complex azaspiro derivatives. The study detailed various reaction conditions and characterized the resulting compounds using NMR and mass spectrometry, confirming the successful incorporation of desired functional groups.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related azaspiro and bicyclic derivatives:

Compound Name Key Features Molecular Formula Molecular Weight Key Differences vs. Target Compound References
Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate hydrochloride Spiro[2.3]hexane core; difluoro; methyl ester; hydrochloride salt C₈H₁₁ClF₂NO₂ 234.63 Reference compound -
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride Bicyclo[3.1.0] system; ethyl ester; no fluorine C₈H₁₄ClNO₂ 191.66 Bicyclic (non-spiro); ethyl ester; lacks fluorine
(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride Spiro[2.4]heptane core; carboxylic acid; no ester/fluorine C₇H₁₂ClNO₂ 177.63 Larger spiro system (heptane); carboxylic acid substituent
Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate hydrochloride Spiro[2.5]octane core; 7-oxa ring; acetate chain C₁₀H₁₇ClNO₃ 237.70 Larger spiro system (octane); oxa ring; extended chain
Methyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride Bicyclo[3.1.0] system; methyl ester; no fluorine C₈H₁₂ClNO₂ 189.64 Bicyclic (non-spiro); lacks fluorine
(6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclo[4.2.0] beta-lactam; thia-aza ring; carboxylic acid C₉H₁₁N₂O₃S 227.26 Beta-lactam antibiotic scaffold; sulfur inclusion

Key Observations

Spiro vs. Larger spiro systems (e.g., spiro[2.5]octane) introduce steric bulk, which may hinder membrane permeability .

Substituent Effects :

  • Fluorine : The target’s difluoro groups are absent in most analogs, likely improving metabolic stability and lipophilicity .
  • Ester vs. Acid : Methyl/ethyl esters (e.g., in ) enhance cell permeability compared to carboxylic acids (e.g., ), which may favor ionic interactions .

Stereochemical Impact :

  • The (3R,6R) configuration in the target contrasts with the (6S) configuration in spiro[2.4]heptane derivatives, affecting chiral recognition in biological systems .

Q & A

Q. What synthetic methodologies are effective for constructing the spirocyclic core of this compound?

The synthesis of spirocyclic compounds like this derivative often involves cyclization reactions followed by functional group modifications. For example, hydrolysis of spirocyclic esters under controlled conditions (e.g., DMSO/water with NaCl at reflux) can yield carboxylate intermediates . Key steps include optimizing reaction time and temperature to avoid ring-opening side reactions. NMR and HRMS should validate structural integrity post-synthesis .

Q. How can stereochemical purity of the (3R,6R) configuration be confirmed experimentally?

Chiral HPLC or X-ray crystallography are gold standards. For intermediates, compare experimental NMR chemical shifts and coupling constants with computational predictions (e.g., DFT-based chemical shift calculations). Discrepancies in diastereomer ratios may indicate incomplete stereocontrol during synthesis, requiring iterative optimization of catalysts or reaction conditions .

Q. What analytical techniques are critical for characterizing hydrolytic stability?

Accelerated stability studies in aqueous buffers (pH 1–9) at elevated temperatures, monitored via LC-MS, can identify degradation pathways. For example, the difluoro groups may hydrolyze to geminal diols under acidic conditions. Quantify degradation products using calibrated UV-Vis or charged aerosol detection .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental vs. predicted reaction outcomes?

Use quantum chemical calculations (e.g., DFT or ab initio) to model transition states and identify kinetic vs. thermodynamic control. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback to refine computational models. If experimental yields contradict predictions, revise steric/electronic parameters in the computational setup and re-examine solvent effects .

Q. What strategies mitigate epimerization during large-scale synthesis?

Epimerization at the spirocyclic center can occur under basic or high-temperature conditions. Screen protic vs. aprotic solvents (e.g., THF vs. DCM) and additives (e.g., chiral ligands) to stabilize the transition state. Real-time reaction monitoring via in situ IR or Raman spectroscopy can detect early signs of racemization .

Q. How do substituents (e.g., difluoro groups) influence conformational rigidity?

Perform molecular dynamics (MD) simulations to analyze rotational barriers and ring puckering. Compare with solid-state NMR or X-ray data to validate computational models. The difluoro groups likely restrict spirocyclic flexibility, impacting binding affinity in biological assays. Quantify free energy differences between conformers using metadynamics .

Q. What statistical approaches are optimal for analyzing batch-to-batch variability in purity?

Multivariate analysis (e.g., PCA or PLS) of process parameters (temperature, catalyst loading) can identify critical quality attributes. For example, residual solvents or unreacted intermediates may correlate with HPLC purity deviations. Implement design-of-experiments (DoE) to isolate significant variables .

Data Contradiction Analysis

Q. How to address discrepancies between computational docking scores and in vitro bioactivity?

If docking predicts strong binding but in vitro assays show weak activity, reevaluate solvation effects, protonation states, or target flexibility. Molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) calculations can refine binding free energy estimates. Cross-validate with SPR or ITC to measure binding kinetics and thermodynamics .

Q. Why might NMR spectra show unexpected splitting patterns post-purification?

Dynamic processes (e.g., ring inversion or proton exchange) at the NMR timescale can cause peak splitting. Variable-temperature NMR experiments (e.g., −50°C to 50°C) or 2D NOESY can reveal conformational equilibria. Compare with crystallographic data to confirm static vs. dynamic disorder .

Methodological Resources

  • Synthetic Protocols : Optimize hydrolysis steps using ’s DMSO/NaCl system.
  • Computational Tools : Leverage ICReDD’s reaction path search methods for stereochemical control .
  • Analytical Workflows : Combine HRMS and DFT-based NMR prediction for structural validation .

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